molecular formula C12H18FNO4 B13895124 (1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B13895124
M. Wt: 259.27 g/mol
InChI Key: ZZOLHPFGDKIOCE-BZNPZCIMSA-N
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Description

(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its bicyclic structure and specific stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(1R,3R,4R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m1/s1

InChI Key

ZZOLHPFGDKIOCE-BZNPZCIMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@@H]1C(=O)O)[C@@H](C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Origin of Product

United States

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